molecular formula C15H28O4 B14214412 Dibutyl 2,4-dimethylpentanedioate CAS No. 827042-18-2

Dibutyl 2,4-dimethylpentanedioate

Cat. No.: B14214412
CAS No.: 827042-18-2
M. Wt: 272.38 g/mol
InChI Key: JCQLHTNWWADZCY-UHFFFAOYSA-N
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Description

Dibutyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C15H28O4. It is an ester derived from 2,4-dimethylpentanedioic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2,4-dimethylpentanedioate typically involves the esterification of 2,4-dimethylpentanedioic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of azeotropic distillation can help in the removal of water, enhancing the efficiency of the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,4-dimethylpentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,4-dimethylpentanedioic acid and butanol.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2,4-dimethylpentanedioic acid and butanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dibutyl 2,4-dimethylpentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutyl 2,4-dimethylpentanedioate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, releasing 2,4-dimethylpent

Properties

CAS No.

827042-18-2

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

dibutyl 2,4-dimethylpentanedioate

InChI

InChI=1S/C15H28O4/c1-5-7-9-18-14(16)12(3)11-13(4)15(17)19-10-8-6-2/h12-13H,5-11H2,1-4H3

InChI Key

JCQLHTNWWADZCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)CC(C)C(=O)OCCCC

Origin of Product

United States

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